molecular formula C12H13ClN2 B8325556 2-(2-Chloro-6-ethyl-benzyl)-1h-imidazole

2-(2-Chloro-6-ethyl-benzyl)-1h-imidazole

Cat. No.: B8325556
M. Wt: 220.70 g/mol
InChI Key: VZLHPVUMCHYIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-6-ethyl-benzyl)-1h-imidazole is a useful research compound. Its molecular formula is C12H13ClN2 and its molecular weight is 220.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

2-[(2-chloro-6-ethylphenyl)methyl]-1H-imidazole

InChI

InChI=1S/C12H13ClN2/c1-2-9-4-3-5-11(13)10(9)8-12-14-6-7-15-12/h3-7H,2,8H2,1H3,(H,14,15)

InChI Key

VZLHPVUMCHYIIP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)Cl)CC2=NC=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared using methodology described in J. Chem. Soc., Perkin Trans. 1, 2002, 1061-1066. To a stirred solution of 2.10 g (8.87 mmol) rac-(2-chloro-6-ethyl-phenyl)-(1H-imidazol-2-yl)-methanol in 10 ml 1,2-dichloroethane in a pressure tube were added dropwise 14.1 ml (88.7 mmol) triethylsilane and 8.04 ml (106 mmol) trifluoroacetic acid. The tube was sealed and the reaction mixture was stirred at 100° C. for 16 hours, before being cooled to room temperature and diluted with dichloromethane. The mixture was washed sequentially with 2 N aqueous sodium hydroxide solution and water and then the organic phase was dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography (silica gel, ethyl acetate/heptane gradient) followed by trituration in ether to afford 0.66 g (34%) of the title compound as a white crystalline solid. MS (ISP): 223.1 ([M+H]+), 221.2 ([M+H]+).
Name
rac-(2-chloro-6-ethyl-phenyl)-(1H-imidazol-2-yl)-methanol
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step One
Quantity
8.04 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
34%

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